molecular formula C11H12N2O2S2 B12694443 N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide CAS No. 94109-71-4

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide

Cat. No.: B12694443
CAS No.: 94109-71-4
M. Wt: 268.4 g/mol
InChI Key: PENUZPQXEOSXGJ-UHFFFAOYSA-N
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Description

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide typically involves the reaction of 6-ethoxybenzothiazole with 2-mercaptoacetic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave irradiation, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the desired therapeutic effects. The compound’s structure allows it to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxybenzothiazol-2-yl)-2-mercaptoacetamide
  • N-(6-Chlorobenzothiazol-2-yl)-2-mercaptoacetamide
  • N-(6-Methylbenzothiazol-2-yl)-2-mercaptoacetamide

Uniqueness

N-(6-Ethoxybenzothiazol-2-yl)-2-mercaptoacetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to penetrate biological membranes, making it a valuable candidate for drug development.

Properties

CAS No.

94109-71-4

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylacetamide

InChI

InChI=1S/C11H12N2O2S2/c1-2-15-7-3-4-8-9(5-7)17-11(12-8)13-10(14)6-16/h3-5,16H,2,6H2,1H3,(H,12,13,14)

InChI Key

PENUZPQXEOSXGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS

Origin of Product

United States

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